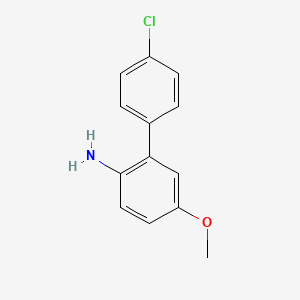
(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of the trimethylsilyl group and the chiral center makes it an interesting subject for research in stereochemistry and functional group transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group such as a carbamate.
Introduction of the trimethylsilyl group: This can be achieved through silylation reactions using reagents like trimethylsilyl chloride.
Formation of the chiral center: This step involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry.
Deprotection and final modifications: The protecting groups are removed, and any final modifications are made to obtain the target compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl group, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield silanols, while reduction could produce alcohols.
科学的研究の応用
(S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Medicine: May serve as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid depends on its specific application. In organic synthesis, it may act as a chiral auxiliary or a protecting group. In biological systems, it could interact with enzymes or receptors, influencing their activity through stereospecific interactions.
類似化合物との比較
Similar Compounds
®-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid: The enantiomer of the compound, with different stereochemistry.
2-(Trimethylsilyl)ethanol: A simpler compound with the trimethylsilyl group, used in similar silylation reactions.
N-Boc-amino acids: Compounds with a similar protecting group strategy but without the trimethylsilyl group.
Uniqueness
The uniqueness of (S)-2-(Methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoic acid lies in its combination of a chiral center and a trimethylsilyl group, making it valuable for stereoselective synthesis and functional group transformations.
特性
IUPAC Name |
(2S)-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-8(9(12)13)11(2)10(14)15-6-7-16(3,4)5/h8H,6-7H2,1-5H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJFFNEQKQXCD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8198030.png)


![4-((Benzyloxy)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8198040.png)






![4-(Isobutyramidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8198096.png)


